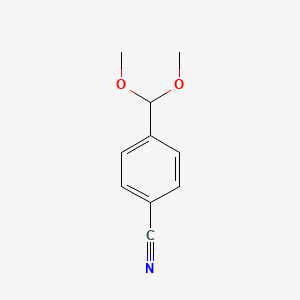

4-(Dimethoxymethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIKLOZUJNGBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544603 | |

| Record name | 4-(Dimethoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90921-71-4 | |

| Record name | 4-(Dimethoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Dimethoxymethyl Benzonitrile

Direct Synthesis Strategies for 4-(Dimethoxymethyl)benzonitrile

The most straightforward approach to this compound involves the direct acetalization of its precursor, 4-formylbenzonitrile. This method hinges on the reaction of the aldehyde functional group with methanol (B129727) in the presence of a catalyst to form the desired dimethyl acetal (B89532).

Photoacid-Catalyzed Acetalization Routes to this compound

Recent advancements in organic synthesis have highlighted the utility of photo-responsive catalysts. Photoacid generators (PAGs) are compounds that become strongly acidic upon irradiation with light of a specific wavelength. This property allows for temporal and spatial control over acid-catalyzed reactions like acetalization.

The general mechanism for photoacid-catalyzed acetalization involves the photoexcitation of the PAG, which then releases a proton. This proton catalyzes the addition of methanol to the carbonyl group of 4-formylbenzonitrile, forming a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of water, followed by the attack of a second methanol molecule, yields the stable dimethyl acetal. A variety of photocatalysts, including Eosin Y and 6-bromo-2-naphthol, have been shown to be effective for the acetalization of a range of aromatic aldehydes under visible light irradiation, suggesting their potential applicability to the synthesis of this compound. organic-chemistry.orgresearchgate.net Studies have shown that the excited state of these catalysts exhibits increased acidity, facilitating the reaction. niscpr.res.in

Optimization of Acetalization Conditions for Benzonitrile (B105546) Scaffolds

The efficiency of the acetalization of benzonitrile derivatives is highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and the method of water removal to drive the equilibrium towards the product.

Traditional methods often employ protic acids such as hydrochloric acid or p-toluenesulfonic acid, or Lewis acids. organic-chemistry.org The use of trimethyl orthoformate is a common strategy as it acts as both a reagent and a dehydrating agent, reacting with the water produced during the reaction. organic-chemistry.org For benzonitrile scaffolds, which can be sensitive to harsh acidic conditions, milder catalysts are often preferred. Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been reported as an effective mediator for the preparation of dimethyl acetals of aromatic aldehydes, even under basic conditions, which could be advantageous for substrates with acid-sensitive groups. wikipedia.org

Below is a table summarizing various catalytic systems and conditions used for the acetalization of aromatic aldehydes, which can be adapted for the synthesis of this compound.

| Aldehyde Substrate | Catalyst | Reagent/Solvent | Temperature | Time | Yield (%) | Reference |

| 2-Nitrobenzaldehyde | Ce(NH₄)₂(NO₃)₆ (CAN) | Methanol | Reflux | - | 97 | wikipedia.org |

| Benzaldehyde (B42025) | Perchloric acid on silica (B1680970) gel | Trimethyl orthoformate | Room Temp. | - | High | organic-chemistry.org |

| Various Aromatic Aldehydes | Tetrabutylammonium tribromide | Trimethyl orthoformate/Methanol | Room Temp. | - | Excellent | organic-chemistry.org |

| Diaryl Ketones | Trifluoromethanesulfonic acid | Trimethyl orthoformate/Methanol | - | - | High | organic-chemistry.org |

Indirect Synthetic Pathways via Functional Group Interconversions

Nitrile Group Introduction into Benzaldehyde Dimethyl Acetal Precursors

One indirect approach involves the introduction of a nitrile group onto a pre-existing benzaldehyde dimethyl acetal scaffold. A classic method for this transformation is the Sandmeyer reaction. libretexts.org This multi-step sequence would begin with the nitration of benzaldehyde dimethyl acetal, followed by reduction of the nitro group to an amine. The resulting 4-(dimethoxymethyl)aniline (B3030937) can then be converted to a diazonium salt using nitrous acid, which is subsequently displaced by a cyanide nucleophile, typically using copper(I) cyanide (CuCN), to yield this compound. organic-chemistry.orgyoutube.com This method provides a versatile route to various substituted benzonitriles. nih.gov

The following table outlines the general steps of a Sandmeyer reaction for introducing a nitrile group.

| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Product | Reference |

| Aryl Amine | NaNO₂, H₂SO₄ | - | CuCN | Aryl Nitrile | organic-chemistry.org |

| Arenediazonium salt | CuCN, KCN, 1,10-phenanthroline | - | - | Aryl Nitrile | nih.gov |

Transformation of Benzonitrile Derivatives to Incorporate Dimethoxymethyl Moieties

Another indirect strategy starts with a benzonitrile derivative and introduces the dimethoxymethyl group. For instance, starting from 4-methylbenzonitrile, the methyl group can be functionalized. A common method is radical bromination using N-bromosuccinimide (NBS) to form 4-(bromomethyl)benzonitrile. This bromide can then undergo nucleophilic substitution with methanol to potentially form the desired product, although this step can be challenging and may require specific catalysts or conditions to achieve good yields.

Alternatively, one could start with a halogenated benzonitrile, such as 4-bromobenzonitrile. The bromo-substituted position could potentially be converted to the dimethoxymethyl group through a series of reactions, though this is a less direct and more complex pathway.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of this compound synthesis, this translates to the use of safer solvents, renewable materials, and energy-efficient processes.

Photocatalysis, as mentioned earlier, is a prime example of a green approach, often utilizing visible light and low catalyst loadings at ambient temperatures. The use of heterogeneous catalysts, such as acid-functionalized silica or zeolites, offers advantages in terms of easy separation and reusability, minimizing waste. organic-chemistry.org

Solvent choice is another critical aspect. The use of large volumes of volatile organic compounds (VOCs) is a major environmental concern. Research into solvent-free acetalization reactions or the use of greener solvents like dimethyl sulfoxide (B87167) (DMSO) or water is an active area of investigation. organic-chemistry.org For instance, microwave-assisted synthesis, often performed under solvent-free conditions or in water, has been shown to produce dioxolanes (a type of cyclic acetal) in high yields. organic-chemistry.org

| Green Chemistry Approach | Catalyst/Conditions | Substrate | Product | Advantages | Reference |

| Photocatalysis | Thioxanthenone, household lamps | Aromatic aldehydes | Acetals | Mild, green, high efficiency | |

| Solvent-Free | Al-SBA-15, (Cs)Al-SBA-15 | Aldehydes/Ketones | Acetals/Ketals | Heterogeneous catalyst, solventless | organic-chemistry.org |

| Microwave-Assisted | HCl, water | 2-methyl-2-propyl | Dioxolane | High yield, green solvent | organic-chemistry.org |

Reaction Mechanisms and Chemical Transformations of 4 Dimethoxymethyl Benzonitrile

Reactivity of the Nitrile Functionality

The nitrile group is a polarized functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.org Its reactivity can be modulated by the electronic nature of substituents on the aromatic ring. nih.gov The presence of electron-withdrawing groups tends to increase the electrophilicity of the nitrile carbon, enhancing its reactivity toward nucleophiles. nih.gov

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This process can be catalyzed by either acid or base. libretexts.orgjove.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. libretexts.orglumenlearning.comorganicchemistrytutor.com This activation allows for the nucleophilic attack of a weak nucleophile like water. libretexts.orglumenlearning.com The reaction proceeds through a series of proton transfers to form a tautomer of an amide known as an imidic acid, which then rearranges to the more stable amide intermediate, 4-(dimethoxymethyl)benzamide. chemistrysteps.com With continued heating in aqueous acid, the amide is further hydrolyzed to the corresponding carboxylic acid, 4-(dimethoxymethyl)benzoic acid, and an ammonium (B1175870) ion. jove.comorganicchemistrytutor.com The final step, the hydrolysis of the amide to the carboxylic acid, is essentially irreversible as the ammonia byproduct is protonated to the non-nucleophilic ammonium ion. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as aqueous sodium hydroxide, the highly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.orgjove.com This initial addition is followed by protonation from water to yield an imidic acid, which tautomerizes to the intermediate amide. chemistrysteps.com The amide can be isolated under milder basic conditions. organicchemistrytutor.com However, under more vigorous conditions like prolonged heating, the amide undergoes further hydrolysis to form a carboxylate salt. chemistrysteps.comchemguide.co.ukweebly.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the final carboxylic acid product. chemguide.co.uk

The hydrolysis of nitriles proceeds in two main stages: the initial conversion to an amide, followed by the hydrolysis of the amide. jove.comchemistrysteps.comchemguide.co.uk

| Catalyst | Intermediate Product | Final Product (after workup) | Key Mechanism Steps |

| Acid (e.g., H₂SO₄, HCl) | 4-(Dimethoxymethyl)benzamide | 4-(Dimethoxymethyl)benzoic Acid | 1. Protonation of nitrile nitrogen. libretexts.orgjove.com 2. Nucleophilic attack by water. chemistrysteps.com 3. Tautomerization to amide. chemistrysteps.com 4. Further hydrolysis of the amide. libretexts.org |

| Base (e.g., NaOH) | 4-(Dimethoxymethyl)benzamide | 4-(Dimethoxymethyl)benzoic Acid | 1. Nucleophilic attack by hydroxide ion. libretexts.orgjove.com 2. Protonation to form imidic acid. chemistrysteps.com 3. Tautomerization to amide. chemistrysteps.com 4. Further hydrolysis to carboxylate salt. weebly.com |

The carbon-nitrogen triple bond of the nitrile can be fully or partially reduced using various chemical reagents. wikipedia.org

Reduction to Primary Amines: A common and effective method for reducing nitriles to primary amines is the use of strong hydride-donating agents like Lithium Aluminum Hydride (LiAlH₄). libretexts.orgcommonorganicchemistry.comlibretexts.org The reaction mechanism involves the nucleophilic addition of two hydride ions to the electrophilic nitrile carbon. libretexts.org The first addition forms an imine anion, which is stabilized as a Lewis acid-base complex. libretexts.orglibretexts.org A second hydride addition follows, creating a dianion that, upon aqueous workup, is protonated to yield the primary amine, [4-(dimethoxymethyl)phenyl]methanamine. libretexts.org

Catalytic hydrogenation is another widely used method. wikipedia.orglibretexts.org This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org This method is often considered more economical for large-scale production. wikipedia.org

Reduction to Aldehydes: To achieve partial reduction of the nitrile to an aldehyde, a less reactive hydride reagent is required to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation. wikipedia.org The reaction is typically carried out at low temperatures. The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile nitrogen. wikipedia.org A single hydride is then transferred to the nitrile carbon, forming an imine-aluminum complex. libretexts.org Subsequent hydrolysis of this intermediate during aqueous workup liberates the aldehyde, 4-(dimethoxymethyl)benzaldehyde. wikipedia.org

| Reagent | Product | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | [4-(Dimethoxymethyl)phenyl]methanamine | Nitrile → Primary Amine |

| H₂ / Raney Nickel (or Pd, Pt) | [4-(Dimethoxymethyl)phenyl]methanamine | Nitrile → Primary Amine |

| Diisobutylaluminium hydride (DIBAL-H) followed by H₂O | 4-(Dimethoxymethyl)benzaldehyde | Nitrile → Aldehyde |

| Sodium Borohydride (NaBH₄) with CoCl₂ catalyst | [4-(Dimethoxymethyl)phenyl]methanamine | Nitrile → Primary Amine |

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon-based nucleophiles, most notably organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents. libretexts.orglibretexts.org These reactions provide an effective route for the synthesis of ketones. libretexts.orgchemistrysteps.com

When 4-(Dimethoxymethyl)benzonitrile is treated with a Grignard reagent, the nucleophilic alkyl or aryl group of the Grignard reagent attacks the nitrile carbon. libretexts.orgdalalinstitute.com This addition breaks the pi bonds of the nitrile, forming a resonance-stabilized magnesium salt of an imine anion. libretexts.org This intermediate is stable enough to prevent a second addition of the organometallic reagent. chemistrysteps.com The reaction is then quenched with an aqueous acid workup, which hydrolyzes the imine salt to form a ketone. libretexts.orglibretexts.org For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, yield 1-[4-(dimethoxymethyl)phenyl]ethan-1-one.

| Organometallic Reagent (R-M) | Intermediate (before hydrolysis) | Final Product (after hydrolysis) |

| Grignard Reagent (R-MgX) | Imine magnesium salt | Ketone (R-CO-Ar) |

| Organolithium Reagent (R-Li) | Imine lithium salt | Ketone (R-CO-Ar) |

Reactivity of the Dimethoxymethyl Acetal (B89532) Group

Acetals are generally stable under neutral and basic conditions, making them excellent protecting groups for aldehydes and ketones. chemistrysteps.comyoutube.com However, they are readily hydrolyzed in the presence of aqueous acid. libretexts.org

The dimethoxymethyl group in this compound serves as a masked aldehyde. The aldehyde functionality can be regenerated through acid-catalyzed hydrolysis, a process known as deacetalization. chemistrysteps.com This reaction is reversible, and to drive the equilibrium toward the aldehyde, an excess of water is typically used. chemistrysteps.comlibretexts.org

The mechanism begins with the protonation of one of the acetal's oxygen atoms by an acid catalyst, converting the methoxy group into a good leaving group (methanol). chemistrysteps.commasterorganicchemistry.comlibretexts.org The departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. chemistrysteps.comlibretexts.org A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. chemistrysteps.com Deprotonation of the newly added water molecule yields a hemiacetal intermediate. libretexts.org The process repeats: the second methoxy group is protonated, leaves as methanol, and the carbonyl group of the final product, 4-cyanobenzaldehyde, is formed after a final deprotonation step. masterorganicchemistry.com

| Condition | Product | Key Mechanism Steps |

| Aqueous Acid (e.g., H₃O⁺) | 4-Cyanobenzaldehyde | 1. Protonation of an acetal oxygen. chemistrysteps.com 2. Elimination of methanol to form an oxonium ion. libretexts.org 3. Nucleophilic attack by water. chemistrysteps.com 4. Formation of a hemiacetal intermediate. libretexts.org 5. Repetition of steps to eliminate the second molecule of methanol and form the aldehyde. masterorganicchemistry.com |

Transacetalization is a reaction in which an existing acetal is converted into a different acetal by reacting it with another alcohol in the presence of an acid catalyst. This process relies on the same reversible, equilibrium-driven mechanism as acetal formation and hydrolysis. libretexts.org

If this compound is treated with a different alcohol, such as ethylene glycol, in the presence of an acid catalyst and under conditions where methanol is removed (e.g., distillation), the methoxy groups can be exchanged for the new alcohol. This would result in the formation of a new cyclic acetal, 2-(4-cyanophenyl)-1,3-dioxolane. The reaction is driven to completion by removing the methanol byproduct, shifting the equilibrium according to Le Châtelier's principle.

Stability and Transformation of the Acetal Under Varied Reaction Conditions

The dimethoxymethyl group in this compound is a dimethyl acetal of an aldehyde. Acetals are generally employed as protecting groups for aldehydes and ketones due to their relative stability under a range of conditions, particularly neutral and basic environments. However, their stability is highly dependent on the pH of the reaction medium.

Under acidic conditions, the acetal functionality is labile and susceptible to hydrolysis. The reaction is initiated by the protonation of one of the oxygen atoms of the acetal, followed by the elimination of a molecule of methanol to form a resonance-stabilized oxocarbenium ion intermediate. nih.gov Subsequent nucleophilic attack by water and loss of a proton regenerates the aldehyde and releases a second molecule of methanol. This transformation effectively converts this compound into 4-formylbenzonitrile. This hydrolysis is a common and often intended transformation in synthetic sequences where the aldehyde functionality needed to be masked during previous reaction steps.

Conversely, in neutral or basic media, the acetal group is robust and does not typically undergo cleavage. This differential stability allows for the selective deprotection of the aldehyde group under specifically acidic conditions while performing other chemical transformations on the molecule that require neutral or basic environments.

The table below summarizes the stability and transformation of the acetal group in this compound.

| Condition | Reagents/Medium | Stability of Acetal | Transformation Product |

| Acidic | Aqueous acid (e.g., HCl, H₂SO₄) | Unstable | 4-Formylbenzonitrile |

| Neutral | Water, neutral pH | Stable | No reaction |

| Basic | Aqueous base (e.g., NaOH, K₂CO₃) | Stable | No reaction |

Electrophilic Aromatic Substitution Patterns on the Benzonitrile (B105546) Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. In the case of this compound, the benzene ring is substituted with a cyano group (-C≡N) and a dimethoxymethyl group [-CH(OCH₃)₂].

Directing Effects of Substituents :

Cyano Group (-C≡N) : The cyano group is a powerful electron-withdrawing group through both inductive and resonance effects. This withdrawal of electron density deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene. It is a meta-directing group. study.com

Dimethoxymethyl Group [-CH(OCH₃)₂] : The acetal group is considered an ortho, para-director. The oxygen atoms can donate lone-pair electron density to the ring via resonance, which stabilizes the cationic intermediate (arenium ion) formed during attack at the ortho and para positions. wikipedia.org However, its activating effect is weaker than that of an alkoxy or hydroxyl group.

Predicted Substitution Pattern : The substitution pattern is determined by the interplay of these two groups. The dimethoxymethyl group at position 4 directs incoming electrophiles to its ortho positions (3 and 5) and its para position (1). The cyano group at position 1 directs incoming electrophiles to its meta positions (3 and 5).

Crucially, many electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts reactions, are conducted under strong acidic conditions. wikipedia.orgwikipedia.org Under these conditions, the acetal group is not stable and hydrolyzes to the corresponding formyl group (-CHO), yielding 4-formylbenzonitrile in situ. The formyl group, like the cyano group, is a deactivating and meta-directing substituent.

Therefore, for most SEAr reactions, the directing effects are determined by both a cyano group at position 1 and a formyl group at position 4.

The -CN group directs meta (positions 3 and 5).

The -CHO group directs meta (positions 3 and 5).

The table below outlines the expected regioselectivity for the electrophilic aromatic substitution of this compound.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Position of Attack by Electrophile (E⁺) |

| -C≡N | C1 | Deactivating | Meta | C3, C5 |

| -CH(OCH₃)₂ | C4 | Activating (Ortho, Para) / Deactivating (Inductive) | Ortho, Para | C3, C5 |

| Combined Effect | Strongly Deactivating | C3 and C5 |

Advanced Synthetic Applications and Derivatization

4-(Dimethoxymethyl)benzonitrile as a Versatile Synthetic Intermediate

This compound serves as a valuable and versatile intermediate in organic synthesis. Its utility stems from the presence of two key functional groups: a protected aldehyde (the dimethoxymethyl acetal) and a nitrile group. This dual functionality allows for sequential and selective transformations, making it an important building block for a variety of more complex molecules. The acetal (B89532) group provides a stable protecting group for the highly reactive aldehyde function, allowing chemical modifications to be carried out on the nitrile or the aromatic ring without affecting the aldehyde.

One of the most direct applications of this compound is its role as a precursor to 4-formylbenzonitrile. The dimethoxyacetal group is a stable protecting group for the aldehyde functionality, which can be easily deprotected under acidic aqueous conditions to yield the corresponding benzaldehyde (B42025). This transformation is crucial for synthesizing 4-formylbenzonitrile, a compound used in various chemical syntheses. The hydrolysis of the acetal is typically a high-yielding reaction.

The general reaction is as follows:

Starting Material: this compound

Reaction: Hydrolysis (e.g., with aqueous acid)

Product: 4-Formylbenzonitrile

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid. This conversion, often carried out under strong acidic or basic conditions, transforms this compound into 4-(dimethoxymethyl)benzoic acid. This benzoic acid derivative can then be used in further synthetic steps, such as esterification or amide bond formation.

Table 1: Synthesis of Benzaldehyde and Benzoic Acid Derivatives

| Starting Material | Product | Key Transformation |

|---|---|---|

| This compound | 4-Formylbenzonitrile | Acetal Hydrolysis |

| This compound | 4-(Dimethoxymethyl)benzoic acid | Nitrile Hydrolysis |

The bifunctional nature of this compound makes it an ideal starting material for constructing more elaborate molecular architectures, particularly those found in bioactive molecules and pharmaceuticals. researchgate.netnih.govmdpi.commdpi.comnih.gov The nitrile and the protected aldehyde can be sequentially or selectively manipulated to build complex scaffolds. For instance, the nitrile group can participate in cycloaddition reactions or be reduced to an amine, while the aldehyde, once deprotected, can undergo condensations, reductive aminations, or Wittig-type reactions. This versatility allows for the synthesis of diverse structures from a single, readily available precursor. Its application is significant in medicinal chemistry for creating libraries of compounds for drug discovery processes. mdpi.com

Derivatization at the Benzonitrile (B105546) Moiety

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the nitrile (-CN) group and the dimethoxymethyl [-CH(OCH₃)₂] group.

Directing Effects : The nitrile group is a strong electron-withdrawing group and a meta-director. msu.edu Conversely, the dimethoxymethyl group is weakly activating and an ortho-, para-director. The outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. msu.eduyoutube.comlkouniv.ac.in

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Preference |

|---|---|---|

| -CN (Nitrile) | Deactivating (Electron-withdrawing) | Meta |

Given that the two groups are para to each other, the positions ortho to the dimethoxymethyl group (and meta to the nitrile group) are the most likely sites for electrophilic attack.

The nitrile functional group in this compound can be converted into an amide group, which can then be further functionalized. A common transformation is the hydrolysis of the nitrile to a primary amide (benzamide) or, in the presence of an amine, direct conversion to an N-substituted benzamide. These reactions expand the synthetic utility of the parent molecule, providing access to a class of compounds with significant applications, including in the development of potential antitumor agents. nih.govresearchgate.net

The synthesis of N-substituted benzamides often involves the initial hydrolysis of the nitrile to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine using standard peptide coupling reagents. Alternatively, partial hydrolysis can yield the primary amide, which can then be N-alkylated or N-arylated. These benzamide derivatives are important substructures in many pharmaceutical agents. nih.govmdpi.com

Construction of Heterocyclic Systems Utilizing this compound

The nitrile group is a versatile functional group for the synthesis of nitrogen-containing heterocycles. This compound can be employed in various cycloaddition reactions to form five- and six-membered heterocyclic rings.

A prominent example is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. scispace.comresearchgate.netcore.ac.uknih.gov In this reaction, the nitrile group can react with a 1,3-dipole, such as an azide or a nitrile oxide, to form heterocyclic systems. For example, reaction with sodium azide can produce a tetrazole ring, while reaction with a nitrile oxide can yield an oxadiazole. These reactions are powerful tools for creating complex heterocyclic structures that are often found in medicinally important compounds. dntb.gov.ua

Reaction with Azides : The reaction of the nitrile group with an azide (e.g., sodium azide) typically yields a tetrazole ring.

Reaction with Nitrile Oxides : The cycloaddition with a nitrile oxide forms an oxadiazole ring system.

These transformations highlight the role of this compound as a key precursor for building diverse heterocyclic frameworks, which are central to many areas of chemical and pharmaceutical research.

Lack of Documented Cascade and Multi-Component Reactions Involving this compound

Despite a comprehensive search of scientific literature, there is a notable absence of published research detailing the specific use of this compound in cascade or multi-component reactions. While these reaction paradigms are powerful tools in synthetic organic chemistry for the rapid construction of complex molecular architectures, their application with this particular benzonitrile derivative does not appear to be documented in available scholarly articles and chemical databases.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. Multi-component reactions (MCRs) are processes where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the initial reactants. Prominent examples of MCRs include the Ugi and Passerini reactions, which are widely employed in the synthesis of peptidomimetics and other biologically active compounds.

The aldehyde functional group, masked as a dimethyl acetal in this compound, is a common participant in such reactions. Typically, the acetal would be deprotected in situ to reveal the reactive aldehyde, which could then engage in the cascade or multi-component sequence. However, specific examples detailing the reaction conditions, substrates, and resulting products for this compound in these contexts are not found in the current body of scientific literature.

This lack of specific data prevents the compilation of detailed research findings and the generation of data tables illustrating its application in this area of advanced synthetic chemistry. Further research would be required to explore the potential of this compound as a substrate in cascade and multi-component reactions and to characterize the resulting chemical space.

Catalytic and Electrocatalytic Transformations

Catalytic Strategies for Synthesis and Transformation of 4-(Dimethoxymethyl)benzonitrile

Catalysis provides the cornerstone for the efficient synthesis and subsequent transformation of complex organic molecules like this compound. Strategies range from the use of highly structured materials like Metal-Organic Frameworks to the application of distinct homogeneous, heterogeneous, and organocatalytic systems.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. bohrium.com Their exceptionally high surface areas, tunable porosity, and the presence of catalytically active unsaturated metal sites make them highly effective heterogeneous catalysts for a variety of organic transformations. bohrium.comrsc.org The unique microenvironment within the MOF pores can be engineered to enhance catalytic selectivity, analogous to the active sites of enzymes. rsc.org

For transformations involving benzonitriles, MOFs and their derivatives can act as powerful catalytic platforms. bohrium.comresearchgate.net They can be designed to regulate the size, shape, chemical, and regional selectivity of reactions. rsc.org For example, bimetallic MOF-derived catalysts, such as CeCuOx, have been investigated for the oxidation and hydrogenation of various organic molecules, and similar principles can be applied to benzonitrile (B105546) derivatives. researchgate.net The catalytic activity stems from the synergistic effects between the metal centers and the organic linkers, which can be tailored for specific reactions. bohrium.comrsc.org

Table 1: Potential Applications of MOFs in Benzonitrile Transformations

| Catalytic Reaction | Role of MOF | Potential Advantage |

|---|---|---|

| Hydrogenation | Provides active metal sites (e.g., Ni, Co, Cu) and high surface area for reactant interaction. researchgate.net | High conversion and selectivity under milder conditions. |

| Oxidation | Metal nodes act as redox centers; pores can selectively adsorb reactants. researchgate.net | Controlled oxidation to specific products (e.g., aldehydes, carboxylic acids). |

| C-C Coupling | Functionalized linkers or encapsulated guest molecules can act as catalytic sites. bohrium.com | Enhanced reaction rates and product selectivity. |

The transformation of benzonitriles can be achieved through both heterogeneous and homogeneous catalysis, each presenting a distinct set of advantages and disadvantages. rsc.org

Homogeneous catalysis , where the catalyst is in the same phase as the reactants (typically liquid), offers high activity and selectivity because the active sites are well-defined and easily accessible. rsc.orgyoutube.com However, the separation of the catalyst from the product mixture can be challenging and costly, hindering its reusability. rsc.org

Heterogeneous catalysis , in contrast, involves a catalyst in a different phase from the reactants, usually a solid catalyst with liquid or gas reactants. youtube.comyoutube.com This setup simplifies catalyst recovery and recycling, making it advantageous for industrial-scale, continuous-flow processes. youtube.com While traditionally associated with lower activity and selectivity compared to their homogeneous counterparts, recent advancements in materials science, such as the development of single-atom catalysts and nanoparticles, are bridging this gap. rsc.orgnih.gov

For benzonitrile transformations, such as transfer hydrogenation, a variety of catalysts have been explored. The choice between a homogeneous and heterogeneous system often depends on the desired balance between activity, selectivity, stability, and process economics. researchgate.netrsc.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Benzonitrile Transformations

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants youtube.com | Different phase from reactants youtube.com |

| Activity/Selectivity | Generally high and well-defined rsc.org | Can be lower, surface-dependent rsc.org |

| Catalyst Recovery | Difficult, often requires distillation or extraction youtube.com | Easy, typically by filtration or centrifugation rsc.org |

| Reusability | Often limited rsc.org | Generally high rsc.org |

| Reaction Conditions | Often milder rsc.org | Can require more robust conditions (higher temp/pressure) youtube.com |

| Example Application | Transfer hydrogenation of benzonitrile with a soluble ruthenium complex. | Hydrogenation of benzonitrile over a solid supported palladium catalyst. researchgate.net |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.orgmt.com This field has gained prominence as a pillar of green chemistry due to the often low toxicity, stability, and ready availability of organocatalysts. wikipedia.org For a molecule like this compound, which contains an acetal (B89532) functional group (the dimethoxymethyl moiety), organocatalysis is particularly relevant for its synthesis and transformation.

The formation of acetals from aldehydes or ketones is an acid-catalyzed process. youtube.com Organocatalysts, particularly those that act as Brønsted or Lewis acids, can efficiently promote this reaction under mild conditions. mt.comorganic-chemistry.org For example, simple organic acids have been used to catalyze the modification of molecules on a large scale. wikipedia.org Chiral organocatalysts can be employed to create chiral acetals with high enantioselectivity, which is crucial in pharmaceutical synthesis. wikipedia.orgacs.org

The mechanism of acetal formation involves the protonation of the carbonyl group by an acid catalyst, which activates it for nucleophilic attack by an alcohol. youtube.com A subsequent substitution reaction, which is also acid-catalyzed, leads to the final acetal product. youtube.com Organocatalysts can facilitate these steps efficiently, often avoiding the use of harsh metal-based reagents. organic-chemistry.org

Electrocatalytic Reactions Involving Benzonitrile Derivatives

Electrocatalysis employs an electric current to drive chemical reactions, often providing a green and highly tunable alternative to traditional chemical methods. nih.govrsc.org For benzonitrile derivatives, electrocatalysis opens pathways for novel transformations under mild conditions, such as room temperature and ambient pressure. rsc.org

A notable example is the copper-catalyzed electrochemical C-H amidation, where benzonitrile itself can serve as the nitrogen source for the amidation of arenes. nih.govrsc.orgrsc.org This process allows for the direct formation of N-arylamides, which are important structures in many biologically active compounds. rsc.org The reaction proceeds via the electrochemical oxidation of an arene in the presence of a copper catalyst, leading to site-selective C-H substitution. nih.gov

Another significant electrocatalytic transformation is the hydrogenation of the nitrile group. The electrohydrogenation of benzonitrile to benzylamine (B48309) can be performed in aqueous solutions using copper or copper-silver electrodes. acs.org This method uses water as the proton source and avoids the need for high-pressure hydrogen gas, representing a safer and more sustainable approach to producing valuable amine compounds. acs.org Researchers have optimized various reaction parameters, including the solvent system, current density, and electrolyte, to maximize the yield and faradaic efficiency of the process. acs.org

Table 3: Electrocatalytic Hydrogenation of Benzonitrile to Benzylamine

| Parameter | Condition/Value | Outcome | Reference |

|---|---|---|---|

| Electrode | Copper-Silver (Cu-Ag) | Best performance in yield and efficiency | acs.org |

| Current Density | -20 mA·cm⁻² | Optimal for high faradaic efficiency | acs.org |

| pH | Neutral (0.5 M KCl) | Favorable reaction environment | acs.org |

| Proton Source | Water | Sustainable and safe | acs.org |

| Co-solvent | Acetonitrile, 1,4-dioxane, or methanol (B129727) | Used to improve benzonitrile solubility | acs.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on 4-(Dimethoxymethyl)benzonitrile

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like this compound. mpg.de This method is favored for its balance of computational cost and accuracy. researchgate.net DFT calculations typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. nih.govnih.gov

For aromatic nitriles, DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the most stable conformation. From the optimized structure, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation. nih.gov A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the nitrile group would be expected to be an electron-rich region, while the aromatic protons would be electron-poor.

Table 1: Representative DFT-Calculated Electronic Properties of Aromatic Nitriles

| Property | Description | Typical Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicating chemical reactivity and kinetic stability. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.0 to 4.5 Debye |

Note: The values in this table are representative and based on studies of similar aromatic nitriles. Actual values for this compound would require specific calculations.

Ab Initio Molecular Dynamics Simulations of Aromatic Nitriles

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from first principles (i.e., from the electronic structure) at each step of a molecular dynamics simulation. osti.govyoutube.com This method allows for the exploration of the dynamic behavior of molecules, including vibrational motions, conformational changes, and intermolecular interactions over time. researchgate.net

For aromatic nitriles, AIMD simulations can provide a detailed picture of how the molecule behaves in a condensed phase, such as in a solvent or in the solid state. aps.org These simulations can reveal the nature of intermolecular interactions, such as π-π stacking between aromatic rings and hydrogen bonding, which are crucial for understanding the macroscopic properties of the material. nih.gov AIMD can also be used to simulate chemical reactions, providing insights into reaction mechanisms and dynamics that are not accessible from static calculations alone. nih.govnih.gov

Exploration of Reaction Energetics and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis or its participation in subsequent reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.

Methods like DFT can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants gives the activation energy of the reaction, a critical parameter for determining reaction rates. nih.gov The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state correctly connects the reactants and products.

Mechanistic Elucidation through Computational Modeling

Computational modeling plays a pivotal role in elucidating the detailed mechanisms of chemical reactions. nih.gov For reactions involving this compound, computational studies can help to distinguish between different possible reaction pathways. By comparing the activation energies of competing pathways, the most likely mechanism can be identified.

For example, in the hydrolysis of the dimethoxymethyl group, computational modeling could be used to investigate whether the reaction proceeds through a stepwise or concerted mechanism. The model could also shed light on the role of a catalyst by showing how it lowers the activation energy of the reaction.

Conformational Analysis and Molecular Interactions

Conformational analysis using computational methods involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. researchgate.net This allows for the identification of the lowest energy (most stable) conformers and the energy barriers between them.

Molecular dynamics simulations can further explore the conformational landscape and the nature of intermolecular interactions. nih.gov In a condensed phase, this compound molecules would interact through a combination of forces, including dipole-dipole interactions due to the polar nitrile group, van der Waals forces, and potentially weak hydrogen bonds. Understanding these interactions is key to predicting the physical properties of the substance, such as its boiling point and solubility. Studies on similar molecules have highlighted the importance of π-π stacking and hydrogen bonding in determining crystal packing and stability. nih.gov

Photochemistry and Photophysical Studies of Benzonitrile Derivatives

Intramolecular Charge Transfer (ICT) Phenomena in Substituted Benzonitriles

Intramolecular Charge Transfer (ICT) is a fundamental process in many donor-acceptor substituted benzonitriles. acs.orgossila.com Upon photoexcitation, an electron is transferred from an electron-donating group (like an amino group) to an electron-accepting group (like the nitrile group) through the π-system of the benzene (B151609) ring. ossila.comnih.gov This creates a highly polar excited state, known as the ICT state, which is distinct from the initially formed, less polar, locally excited (LE) state. ossila.comnih.gov

The formation and nature of the ICT state are central to understanding the unique photophysical behaviors of these molecules. Several models have been proposed to describe the structural changes that facilitate this charge separation, with the Twisted Intramolecular Charge Transfer (TICT) model being one of the most widely accepted. acs.org The TICT model posits that after initial excitation, the donor group twists relative to the plane of the benzene ring, a conformational change that stabilizes the charge-separated state. acs.orgnih.gov Other proposed mechanisms include planar ICT (PICT) and rehybridized ICT (RICT). acs.orgossila.com

A remarkable consequence of ICT is the phenomenon of dual fluorescence, observed in many substituted benzonitriles like 4-(dimethylamino)benzonitrile (B74231) (DMABN). nih.govacs.org These molecules exhibit two distinct emission bands originating from two different excited state minima:

A "normal" fluorescence band at higher energy (shorter wavelength), which corresponds to emission from the locally excited (LE) state. This emission is typically less sensitive to the solvent environment. acs.org

An "anomalous" fluorescence band at lower energy (longer wavelength), which is attributed to emission from the highly polar ICT state. acs.orgnih.gov

Table 1: Comparison of Locally Excited (LE) and Intramolecular Charge Transfer (ICT) States for a Typical Donor-Acceptor Benzonitrile (B105546).

| Property | Locally Excited (LE) State | Intramolecular Charge Transfer (ICT) State |

| Nature | Excitation is localized on a part of the molecule. ossila.com | Significant charge separation between donor and acceptor groups. ossila.com |

| Polarity | Moderately polar. | Highly polar. acs.org |

| Geometry | Generally planar or near-planar. acs.org | Often involves twisting of the donor group (TICT model). acs.orgnih.gov |

| Emission | Higher energy (shorter wavelength) fluorescence. nih.gov | Lower energy (longer wavelength), red-shifted fluorescence. nih.gov |

| Solvent Effect | Emission is less sensitive to solvent polarity. acs.org | Emission is highly sensitive to solvent polarity. acs.org |

The solvent environment plays a crucial role in the photophysics of donor-acceptor benzonitriles. nih.govsciencepublishinggroup.com The position, intensity, and even the appearance of the ICT fluorescence band are highly dependent on solvent polarity. acs.orgrsc.org

In nonpolar solvents, the energy of the polar ICT state is high, and often only the emission from the LE state is observed. nih.gov As the polarity of the solvent increases, the highly polar ICT state is preferentially stabilized through dipole-dipole interactions with the solvent molecules. nih.govrsc.org This stabilization lowers the energy of the ICT state, often below that of the LE state, leading to several observable effects:

Bathochromic (Red) Shift: The ICT emission peak shifts to longer wavelengths as solvent polarity increases, a phenomenon known as solvatochromism. sciencepublishinggroup.com

Increased ICT Intensity: The equilibrium between the LE and ICT states shifts towards the more stable ICT state, resulting in an increase in the relative intensity of the ICT emission band. acs.org

The study of these solvent effects provides valuable information about the nature of the excited states, particularly the change in dipole moment upon excitation. researchgate.net In some cases, the reaction efficiency and the balance between radiative (fluorescence) and non-radiative decay pathways are also strongly influenced by the solvent. acs.org

Photoinduced Reactions and Photochemical Rearrangements

Beyond the physical processes of light absorption and emission, benzonitrile derivatives can undergo a variety of chemical reactions upon electronic excitation. These photochemical reactions can lead to the formation of new isomers or entirely new molecular structures. researchgate.netssbodisha.ac.in

Common photoinduced reactions for aromatic compounds like benzonitriles include:

Photocycloadditions: The excited benzonitrile molecule can react with alkenes to form cycloadducts. The regioselectivity of these additions is a subject of detailed study. acs.org

Photosubstitutions: Nucleophilic aromatic substitution can occur under photochemical conditions, often yielding products that are not formed thermally. youtube.com

Rearrangements: Photo-Fries rearrangements and di-π-methane rearrangements are known photochemical transformations for certain aromatic systems. ssbodisha.ac.inyoutube.com Computational studies on aromatic nitrile oxides and ylides suggest that rearrangements that are unfavorable thermally may become competitive under photochemical conditions. uq.edu.au

Recent studies have also explored the photo-induced molecular growth of benzonitrile in the gas phase, where ion-neutral reactions among fragments lead to larger molecules. arxiv.org The photocatalytic reduction of benzonitrile to benzylamine (B48309) has also been demonstrated. ebi.ac.uk

Photobleaching and Fluorescence Recovery Dynamics

Photobleaching is a photochemical process where a fluorescent molecule, or fluorophore, permanently loses its ability to fluoresce upon exposure to light. photonics.comwikipedia.org This occurs due to the photochemical destruction or irreversible alteration of the fluorophore's chemical structure, often involving reactions in the excited triplet state or with molecular oxygen. wikipedia.orgnih.govsvi.nl The rate of photobleaching depends on factors like light intensity, exposure time, and the chemical environment. photonics.com While often a nuisance in fluorescence microscopy, this phenomenon can be harnessed for quantitative studies of molecular dynamics. wikipedia.org

Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique that utilizes photobleaching to measure the mobility of fluorescent molecules in systems like living cells. wikipedia.orgibidi.com The technique involves three main steps:

A baseline fluorescence image of the sample is taken. picoquant.com

A high-intensity laser is used to rapidly and selectively photobleach the fluorophores within a specific region of interest (ROI). teledynevisionsolutions.com

A low-intensity laser is then used to monitor the recovery of fluorescence in the bleached region over time as unbleached fluorophores from the surrounding area diffuse into the ROI. teledynevisionsolutions.comyoutube.com

The rate of this fluorescence recovery is directly related to the diffusion coefficient and the mobility of the fluorescent molecules. teledynevisionsolutions.com By analyzing the recovery curve, one can determine the mobile fraction of the molecules (i.e., the percentage that is free to move) and the characteristic time of their diffusion or binding kinetics. picoquant.com

Mechanophotochemistry of Aromatic Compounds

Mechanophotochemistry is an emerging field that investigates chemical reactions induced by the combined action of mechanical force and light. beilstein-journals.org This approach can lead to unique reactivity and synthetic pathways that are not accessible by using either stimulus alone. Mechanical force, typically applied through techniques like ball milling or grinding, can influence photochemical reactions in several ways, such as by increasing the surface area exposed to light, improving mixing and mass transfer, and overcoming solubility issues. beilstein-journals.org

For aromatic compounds, mechanochemistry has been shown to be a key factor in topochemical solid-state reactions, where the precise alignment of molecules in a crystal lattice is necessary for a reaction to proceed efficiently upon irradiation. beilstein-journals.org Control experiments often highlight that the combination of mechanical action and light is essential for product formation, suggesting a synergistic effect. It is anticipated that as this field grows, the understanding of how photophysical properties of organic molecules differ between dilute solutions and the highly concentrated or solid-state environments of mechanochemistry will lead to unprecedented discoveries in chemical reactivity. beilstein-journals.org

Applications in Materials Science

Integration of Benzonitrile (B105546) Scaffolds in Electronic Materials

The benzonitrile scaffold is a recurring motif in the design of high-performance organic electronic materials. Its incorporation into molecular structures is a strategic choice to impart specific electronic functionalities, particularly for charge transport. The electron-deficient nature of the benzonitrile ring makes it an excellent component for electron-transporting materials, which are crucial for the efficient operation of various organic electronic devices.

Benzonitrile derivatives are frequently used as building blocks for host materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.orgresearchgate.net In these devices, a host material forms a matrix for a guest emitter molecule. The host must possess a high triplet energy to effectively confine the excitons on the guest, preventing energy loss and ensuring high efficiency, especially for blue-emitting devices. rsc.orgelsevierpure.com The rigid structure and electron-withdrawing nitrile group of the benzonitrile core help in achieving these high triplet energies. rsc.org For instance, host materials incorporating dibenzofuran (B1670420), benzonitrile, and dicyanocarbazole units have been synthesized, demonstrating high triplet energies exceeding 3.0 eV. rsc.org

Furthermore, the benzonitrile unit is integral to the design of bipolar host materials, which can transport both holes and electrons. rsc.orgresearchgate.net This balanced charge transport is essential for maintaining the charge balance within the emissive layer of an OLED, leading to improved efficiency and longer device lifetimes. researchgate.net Researchers have developed bipolar hosts by linking carbazole (B46965) donor units with a benzonitrile acceptor, creating materials with efficient charge transport properties. rsc.org These strategic designs showcase the versatility of the benzonitrile scaffold in creating multifunctional materials for advanced electronic applications.

Potential for Dye-Sensitized Solar Cell (DSSC) and Organic Light-Emitting Diode (OLED) Components

The tunable electronic properties of benzonitrile derivatives make them promising candidates for key components in both DSSCs and OLEDs.

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, a dye sensitizer (B1316253) absorbs light and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂), generating a photocurrent. icm.edu.plmdpi.com The efficiency of this process is highly dependent on the electronic structure of the dye. mdpi.com While direct studies on 4-(Dimethoxymethyl)benzonitrile in DSSCs are not prominent, research on analogous compounds like 4-methoxybenzonitrile (B7767037) provides significant insights. icm.edu.plsemanticscholar.orgresearchgate.net

Theoretical studies using Density Functional Theory (DFT) on 4-methoxybenzonitrile have shown that the energy levels of its frontier molecular orbitals (HOMO and LUMO) are suitable for electron injection into the TiO₂ conduction band. icm.edu.plresearchgate.net The process involves a photoinduced electron transfer, where the dye, upon excitation, injects an electron into the semiconductor. icm.edu.plresearchgate.net The absorption spectra of these benzonitrile-based dyes are characterized by π→π* transitions. researchgate.net The solvent can also play a role, stabilizing the frontier orbitals and causing a red-shift in the absorption spectrum. icm.edu.pl These findings suggest that the benzonitrile core, when appropriately functionalized with donor groups, can act as an effective chromophore for DSSC applications.

| Property | Value (for 4-methoxybenzonitrile in vacuum) | Significance in DSSCs |

| HOMO-LUMO Gap | 4.37 eV | Influences the energy of light absorbed and the driving force for electron injection. |

| Electron Transfer Mechanism | Photoinduced electron injection from excited dye to TiO₂ conduction band. icm.edu.plresearchgate.net | The fundamental process of current generation in a DSSC. mdpi.com |

| Dominant Electronic Transition | π→π* | Determines the light absorption characteristics of the dye. researchgate.net |

Organic Light-Emitting Diodes (OLEDs): The application of benzonitrile derivatives in OLEDs is well-established, particularly in the development of highly efficient blue emitters, which remain a significant challenge in the field. rsc.orgresearchgate.net These derivatives are often employed as host materials for blue thermally activated delayed fluorescent (TADF) and phosphorescent emitters. rsc.orgrsc.org

The benzonitrile moiety typically functions as an electron-transporting unit within the host material. rsc.orgresearchgate.net By combining it with hole-transporting units like carbazole, researchers have created bipolar host materials with balanced charge injection and transport. rsc.orgresearchgate.net This bipolar nature is critical for achieving high external quantum efficiencies (EQE) and extending the operational lifetime of the OLED device. rsc.orgrsc.org For example, a blue TADF OLED using a host material containing dibenzofuran and benzonitrile units achieved a high EQE of over 20% and a lifetime of 31 hours at a luminance of 500 cd/m². rsc.org Similarly, carbazole-benzonitrile based hosts have led to blue phosphorescent OLEDs with EQEs as high as 26.1%. rsc.org

Furthermore, multifunctional benzonitrile derivatives have been developed that exhibit not only TADF but also mechanofluorochromic properties, where their emission color changes in response to mechanical stress. rsc.org This highlights the potential for creating smart materials with stimuli-responsive characteristics for advanced optoelectronic applications. rsc.org

| Host Material Type | Key Components | Device Type | Achieved Performance |

| Electron Transport Type Host | Dibenzofuran, Benzonitrile, Dicyanocarbazole | Blue TADF OLED | EQE > 20%; Lifetime: 31h @ 500 cd/m² rsc.org |

| Bipolar Host | Carbazole, Phenoxy, Benzonitrile | Blue PhOLED | EQE up to 26.1% rsc.org |

| Bipolar Host | Carbazole, Phenoxy, Benzonitrile | Blue TADF OLED | EQE up to 26.8% rsc.org |

| Wide Energy Gap Host | Di(9H-carbazol-9-yl)benzonitrile (2CzBN) | TADF OLED | High triplet energy (2.92 eV) and good electron transport capability. elsevierpure.com |

Supramolecular Assembly and Self-Sorting Phenomena

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. A key concept in this field is molecular recognition and self-sorting, where molecules selectively recognize and bind to others in a complex mixture to form well-defined assemblies. bohrium.comnih.gov

The benzonitrile functional group is an excellent participant in these processes due to its specific electronic and geometric features. It can engage in crucial non-covalent interactions that drive the formation of host-guest complexes. nih.gov A notable example is the precise recognition of various benzonitrile derivatives by a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle. nih.gov

In this system, the benzonitrile guest molecule is firmly anchored within the cavity of the host macrocycle through a combination of interactions:

π-π Stacking: The benzene (B151609) ring of the benzonitrile guest engages in π-π stacking with a fluorene (B118485) moiety on the host, with a typical distance of about 3.4 Å. nih.gov

C-H···N Hydrogen Bonding: The phenyl C-H groups of the host act as hydrogen bond donors, interacting with the nitrogen atom of the cyanide group, which acts as a hydrogen bond acceptor. nih.gov

This specific recognition is so precise that it can be likened to a "key-lock" mechanism, where the macrocycle host specifically selects benzonitrile-containing guests. nih.gov The strength of this interaction has been quantified, with a binding constant (Kₐ) between the host and benzonitrile measured at 4.153 × 10³ M⁻¹ in a 1:1 stoichiometric ratio. nih.gov This selective recognition persists even with more complex molecules containing a benzonitrile fragment, including commercially available drugs. nih.gov

This ability to direct self-assembly and participate in self-sorting phenomena makes benzonitrile-containing compounds valuable for constructing complex, functional supramolecular architectures. bohrium.comnih.gov Self-sorting is fundamental in creating multicomponent materials where different units can perform specific functions without interference, a principle with potential applications in catalysis and optoelectronics. researchgate.net

| Interaction Type | Description | Role in Assembly |

| Host-Guest Complexation | A host macrocycle (F rsc.orgA1-[P(O)Ph]₃) specifically binds a benzonitrile guest. nih.gov | Forms a stable 1:1 key-lock complex. nih.gov |

| π-π Stacking | Interaction between the electron-rich aromatic rings of the host and guest. nih.gov | Contributes to the stability of the complex. nih.gov |

| C-H···N Hydrogen Bonding | Interaction between host C-H groups and the guest's cyanide nitrogen. nih.gov | Further strengthens the host-guest binding. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(Dimethoxymethyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis involving nucleophilic substitution or cross-coupling reactions is common. For example, boronate ester intermediates (e.g., dioxaborolan groups) can facilitate Suzuki-Miyaura couplings to introduce aromatic substituents . Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling .

- Temperature control : Reactions often proceed at 80–100°C in anhydrous THF or DMF .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and nitrile (-CN) groups via chemical shifts (δ 3.8–4.0 ppm for methoxy; δ 110–120 ppm for CN in ¹³C) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functionalities .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours .

- Analytical monitoring : Use HPLC with a C18 column and UV detection (λ = 254 nm) to track degradation .

- Data interpretation : Degradation kinetics (e.g., Arrhenius plots) predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. What computational approaches elucidate the electronic and vibrational properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity (e.g., nitrile electrophilicity) .

- Vibrational analysis : Compare experimental IR/Raman spectra with DFT-derived vibrational modes to assign peaks (e.g., methoxy C-O vs. aromatic C-H stretches) .

- Example : A study on 4-(3-aminophenyl)benzonitrile used B3LYP/6-311++G(d,p) basis sets to correlate theoretical and experimental data .

Q. How do structural modifications of this compound influence its bioactivity in kinase inhibition studies?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace the dimethoxymethyl group with halogenated or bulky substituents to test binding affinity .

- Enzyme assays : Measure IC₅₀ values against kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ assays .

- Case study : Derivatives of 4-((5-aminoindazolyl)methyl)benzonitrile showed sub-micromolar IC₅₀ against tyrosine kinases, linked to nitrile-mediated hydrogen bonding .

Q. What experimental designs resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Controlled variable testing : Compare yields using Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or ligands (XPhos vs. SPhos) .

- Mechanistic probes : Add radical scavengers (e.g., TEMPO) to determine if pathways involve single-electron transfer .

- Data reconciliation : Use DOE (Design of Experiments) to identify critical factors (e.g., base strength, solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.